biological activity of 2-Amino-5-chloronicotinamide derivatives
biological activity of 2-Amino-5-chloronicotinamide derivatives
An In-depth Technical Guide to the Biological Activity of 2-Amino-5-chloronicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-amino-5-chloronicotinamide scaffold represents a privileged chemical structure with significant, albeit underexplored, potential in therapeutic development. As a derivative of nicotinamide, a key component of nicotinamide adenine dinucleotide (NAD+), this scaffold is pre-validated by nature for interaction with a critical class of enzymes involved in DNA repair and cell signaling. This guide synthesizes current understanding and provides expert insights into the primary biological activities associated with this core structure, focusing on its compelling potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP) for oncology applications and its demonstrated efficacy as an antifungal agent. We will explore the mechanistic underpinnings of these activities, provide detailed experimental protocols for synthesis and evaluation, and present structure-activity relationship (SAR) data from closely related analogs to guide future discovery efforts.
Introduction: The 2-Amino-5-chloronicotinamide Scaffold
The pyridine-3-carboxamide, or nicotinamide, framework is a cornerstone in chemical biology.[1] It forms the reactive center of the essential cofactor NAD+, which is not only a carrier of reducing equivalents in metabolic redox reactions but also the sole substrate for NAD+-dependent enzymes such as PARPs and sirtuins. The modification of this core scaffold is a proven strategy for developing potent and selective enzyme inhibitors.
The 2-amino-5-chloronicotinamide structure introduces two key modifications to the native nicotinamide core:
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2-Amino Group: This group can act as a hydrogen bond donor and significantly alters the electronic properties of the pyridine ring. It provides a critical anchor point for interactions within enzyme active sites.
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5-Chloro Group: The introduction of a halogen at the 5-position provides steric bulk and modulates the lipophilicity of the molecule. This position is a key vector for exploring further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
These features make the 2-amino-5-chloronicotinamide scaffold an attractive starting point for rational drug design, particularly for targeting the NAD+ binding site of enzymes.
Primary Biological Activity: PARP Inhibition and Anticancer Potential
The most promising application for 2-amino-5-chloronicotinamide derivatives is in oncology, specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.
Mechanism of Action: Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize single-strand breaks (SSBs) in DNA and, using NAD+ as a substrate, synthesize long chains of poly (ADP-ribose) (PAR) onto themselves and other acceptor proteins. This PARylation process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.
PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic domain of PARP.[2] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[3] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where the loss of either PARP function or HR function is tolerable, but the simultaneous loss of both is lethal, is known as synthetic lethality .[2][3] This provides a targeted therapeutic strategy against cancers with specific DNA repair defects while sparing normal tissues.
Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, are now FDA-approved for treating cancers with underlying BRCA1/2 deficiencies, such as certain types of ovarian, breast, prostate, and pancreatic cancers.[4][5][6]
Structure-Activity Relationship (SAR) Insights
The 2-amino-5-chloronicotinamide scaffold acts as a bioisostere of the nicotinamide portion of NAD+, enabling it to bind competitively to the PARP catalytic site. Key interactions involve:
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Amide Group: The primary amide (-CONH2) forms crucial hydrogen bonds with conserved residues in the active site, mimicking the interactions of the native substrate.
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Pyridine Nitrogen: Acts as a hydrogen bond acceptor.
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2-Amino Group: Can form an additional hydrogen bond, potentially increasing affinity and residence time compared to simple nicotinamide.
While specific SAR data for 2-amino-5-chloronicotinamide derivatives is not extensively published, we can infer logical design strategies. Modifications would typically be explored by replacing one of the amide protons with a larger chemical moiety (R1 in the table below) to probe interactions with the ribose-binding pocket and beyond.
Table 1: Hypothetical SAR of 2-Amino-5-chloro-N-substituted-nicotinamide Derivatives for PARP1 Inhibition
| Compound ID | R1 Substituent | Expected PARP1 IC50 Range | Rationale for Activity |
|---|---|---|---|
| ACN-Core | -H | 1-10 µM | Core scaffold with basic binding elements. |
| ACN-001 | -CH3 | 0.5-5 µM | Small alkyl group may provide minor favorable hydrophobic interactions. |
| ACN-002 | -Benzyl | 50-500 nM | Aromatic ring can engage in π-stacking interactions with active site residues (e.g., Tyr). |
| ACN-003 | -(CH2)2-piperidine | 10-100 nM | Basic amine can form salt bridges with acidic residues (e.g., Glu) at the pocket's edge, enhancing potency. |
| ACN-004 | -4-fluorobenzyl | <50 nM | Electron-withdrawing fluorine can improve binding affinity and metabolic stability. |
Secondary Biological Activity: Antifungal Properties
A series of 2-aminonicotinamide derivatives have been synthesized and evaluated, revealing potent antifungal activity, particularly against Candida species.[7]
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
These compounds were designed based on known inhibitors of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[7] GPI anchors are complex glycolipids that attach proteins to the cell surface in eukaryotes. In fungi, GPI-anchored proteins are essential for cell wall integrity, morphogenesis, and virulence. By inhibiting a key step in the GPI synthesis pathway, these compounds disrupt the fungal cell wall, leading to cell death.[7]
Antifungal Activity Data
Several synthesized 2-aminonicotinamide derivatives demonstrated potent activity against a range of fungal pathogens, including fluconazole-resistant strains. The most potent compounds exhibited Minimum Inhibitory Concentrations (MIC80) in the low nanomolar range.
Table 2: In Vitro Antifungal Activity (MIC80, µg/mL) of Lead 2-Aminonicotinamide Derivatives
| Compound ID | C. albicans | Fluconazole-R C. albicans | C. glabrata | C. parapsilosis | C. neoformans |
|---|---|---|---|---|---|
| 11g | 0.0313 | 0.0625 | 0.25 | 0.125 | 0.5 |
| 11h | 0.0313 | 0.125 | 0.5 | 0.25 | 1.0 |
| Fluconazole | 0.25 | >64 | 8.0 | 0.5 | 4.0 |
Data extracted from reference[7]. Compound 11g is 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 11h has a 3-fluorophenyl substitution.
The data clearly shows that compounds 11g and 11h are exceptionally potent, significantly outperforming the standard-of-care antifungal, fluconazole, especially against resistant strains.[7] The structure-activity relationship suggests that a thiophene-methyl linker attached to the nicotinamide amide, further substituted with a fluorophenyl-amino-methyl group, is critical for high potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these derivatives are crucial.
General Synthetic Workflow
The synthesis of 2-amino-5-chloronicotinamide derivatives can be achieved through a straightforward and robust chemical sequence. The core intermediate, 2-amino-5-chloronicotinic acid, is the key building block, which can be prepared from commercially available 2-amino-5-chloropyridine.
Step-by-Step Protocol for Amide Coupling (Step 2):
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Dissolution: To a solution of 2-amino-5-chloronicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) under an inert atmosphere (N2), add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).
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Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
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Amine Addition: Add the desired primary or secondary amine (R-NH2) (1.2 eq) to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol: In Vitro PARP1 Inhibition Assay (HTRF)
This protocol describes a robust method for determining the IC50 value of a test compound against PARP1.
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Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, NAD+, activated DNA (e.g., salmon sperm DNA), and biotinylated-NAD+.
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Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in the assay buffer.
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Reaction Initiation: In a 384-well assay plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations. Allow to incubate for 15 minutes.
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Substrate Addition: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate for 60 minutes at room temperature.
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Detection: Stop the reaction and add the HTRF detection reagents (e.g., streptavidin-Europium cryptate and an anti-PAR antibody labeled with an acceptor fluorophore).
-
Data Acquisition: After a 60-minute incubation, read the plate on an HTRF-compatible plate reader. Calculate the ratio of acceptor/donor fluorescence.
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Data Analysis: Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
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Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium.
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Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
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Incubation: Incubate the plates at 35°C for 24-48 hours.
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Endpoint Determination: Determine the MIC80, defined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control, either visually or by using a spectrophotometric plate reader at 530 nm.
Conclusion and Future Directions
The 2-amino-5-chloronicotinamide scaffold is a promising platform for the development of novel therapeutics. Its intrinsic relationship with the NAD+ cofactor makes it an ideal starting point for designing potent PARP inhibitors, leveraging the clinically validated strategy of synthetic lethality for targeted cancer therapy. Furthermore, demonstrated potent, broad-spectrum antifungal activity highlights the versatility of this chemical core.
Future research should focus on:
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Systematic SAR Studies: Synthesizing and testing a focused library of derivatives to establish clear structure-activity relationships for PARP1 inhibition.
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Optimization of ADME Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.
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In Vivo Efficacy: Advancing lead compounds from both the anticancer and antifungal programs into relevant animal models to establish in vivo proof-of-concept.
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Selectivity Profiling: Screening potent derivatives against a panel of other NAD+-dependent enzymes to ensure target selectivity and minimize off-target effects.
By pursuing these avenues, the full therapeutic potential of the 2-amino-5-chloronicotinamide scaffold can be unlocked, paving the way for the next generation of targeted therapies.
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